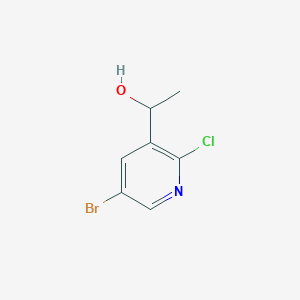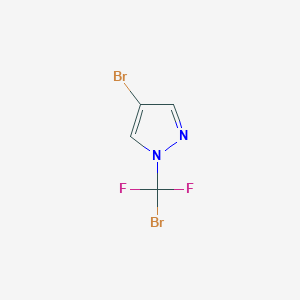
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
This would typically include the IUPAC name, any common names, the molecular formula, and the structure of the molecule.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the molecular structure of the compound, including its geometry, the types of bonds present, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
-
Antifungal Properties of Synthetic Dimethyl-4-Bromo-1
- Field : Medical and Biological Research
- Application : The compound is used in the investigation of antifungal properties .
- Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .
- Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .
-
Electrochemical Bromofunctionalization of Alkenes
- Field : Organic Chemistry
- Application : The compound is used in the bromination of organic molecules .
- Method : The electrochemical oxidation of bromide to bromine is used to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
- Results : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
-
Microwave-Assisted Synthesis
- Field : Organic Synthesis
- Application : The compound is used in the synthesis of 4-Phenyl-1,8-naphthalimide .
- Method : The compound is synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .
- Results : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .
-
Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues
- Field : Medical and Biological Research
- Application : The compound is used in the investigation of antifungal properties .
- Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .
- Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .
-
Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide
- Field : Organic Synthesis
- Application : The compound is used in the synthesis of 4-Phenyl-1,8-naphthalimide .
- Method : The compound is synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .
- Results : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .
- Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues
- Field : Medical and Biological Research
- Application : The compound is used in the investigation of antifungal properties .
- Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .
- Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Propriétés
IUPAC Name |
4-bromo-1-[bromo(difluoro)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F2N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSBPQWZGFOPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


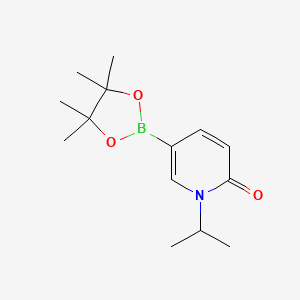
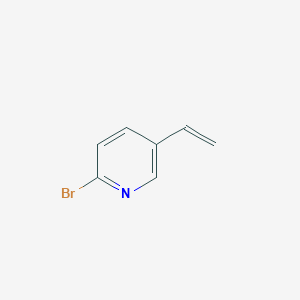
![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)
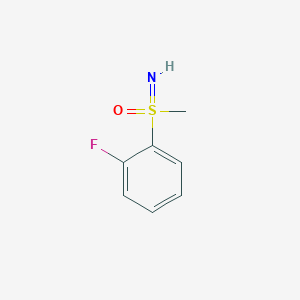
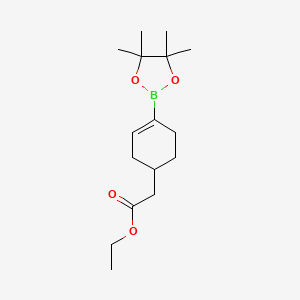
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
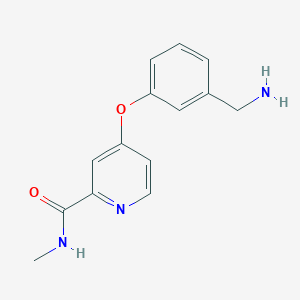
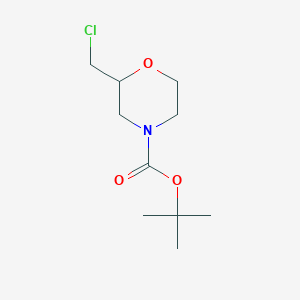

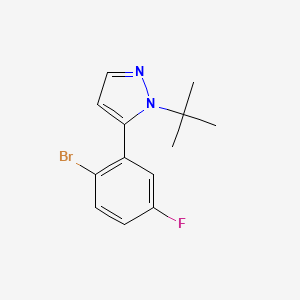
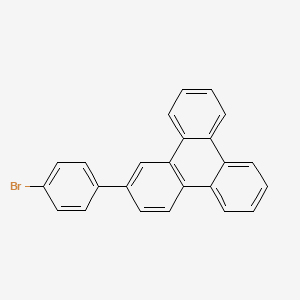
![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)
